molecular formula C10H15NO2 B13670507 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole

2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole

Cat. No.: B13670507
M. Wt: 181.23 g/mol
InChI Key: YYDHKDMFBRFSAM-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 5,5-dimethyl-1,3-dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with 5,5-dimethyl-1,3-dioxane-2-carbaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .

Scientific Research Applications

2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole is unique due to the combination of the pyrrole ring and the 5,5-dimethyl-1,3-dioxane moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole

InChI

InChI=1S/C10H15NO2/c1-10(2)6-12-9(13-7-10)8-4-3-5-11-8/h3-5,9,11H,6-7H2,1-2H3

InChI Key

YYDHKDMFBRFSAM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=CC=CN2)C

Origin of Product

United States

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